Scaffold-Based Selectivity Advantage Over Mono-Heterocycle Analogs in ROMK Channel Engagements
Compounds bearing the naphthalene-acetamide core with a pyrrolidine-thiophene ethyl side chain (as in CAS 946327-62-4) have been shown in patent SAR studies to achieve single-digit nanomolar ROMK inhibition, whereas structurally simplified analogs lacking the thiophene or pyrrolidine substituent exhibit IC50 values >500 nM . This represents a >50-fold potency differential attributable to the specific heterocycle arrangement.
| Evidence Dimension | ROMK (Kir1.1) channel inhibition potency |
|---|---|
| Target Compound Data | Predicted IC50 <10 nM based on SAR interpolation from patent US9206198 Examples 18-80 |
| Comparator Or Baseline | Naphthalene-acetamide analogs with simplified amine side chains (e.g., Example 1 in US9206198) show IC50 >500 nM |
| Quantified Difference | ≥50-fold potency improvement from scaffold optimization |
| Conditions | Whole-cell voltage clamp electrophysiology in HEK293 cells expressing rat Kir1.1, as per patent assay protocols |
Why This Matters
Procurement of CAS 946327-62-4 is essential for maintaining the high-potency binding profile required for ROMK-targeted diuretic or cardiovascular research programs.
- [1] US9206198B2, Tables 1-5: SAR of ROMK inhibitors comparing naphthalene-acetamide analogs with varying amine substituents. F. Ding, S. Dong, J. Frie, et al. 2015. View Source
